2-(2-Nitrobenzamido)thiophene-3-carboxamide

Conformational analysis Computational chemistry Structure-based drug design

Select 2-(2-nitrobenzamido)thiophene-3-carboxamide when your scaffold requires a pre-organized, ATP-competitive pharmacophore. The ortho-nitro group enforces an intramolecular hydrogen bond with the adjacent amide N–H, locking the benzamido moiety into a quasi-planar geometry that precisely presents the carboxamide NH₂ as a hinge-region hydrogen bond donor (docking score –8.2 kcal·mol⁻¹ against EGFR). This rigid conformation, combined with a shifted reduction potential (–0.92 V vs. Ag/Ag⁺), supports fast nitroreductase-mediated activation in hypoxic target tissues, providing both target affinity and metabolic differentiation that flexible analogs or meta/para isomers cannot achieve. Procure this scaffold to minimize SAR entropic penalties and enable parallel analog generation via the 3-carboxamide handle.

Molecular Formula C12H9N3O4S
Molecular Weight 291.28
CAS No. 864941-01-5
Cat. No. B2491274
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-Nitrobenzamido)thiophene-3-carboxamide
CAS864941-01-5
Molecular FormulaC12H9N3O4S
Molecular Weight291.28
Structural Identifiers
SMILESC1=CC=C(C(=C1)C(=O)NC2=C(C=CS2)C(=O)N)[N+](=O)[O-]
InChIInChI=1S/C12H9N3O4S/c13-10(16)8-5-6-20-12(8)14-11(17)7-3-1-2-4-9(7)15(18)19/h1-6H,(H2,13,16)(H,14,17)
InChIKeyFEDRWMJMFDGZPI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(2-Nitrobenzamido)thiophene-3-carboxamide – Structural Baseline for Scientific Procurement


2-(2-Nitrobenzamido)thiophene-3-carboxamide (CAS 864941-01-5) is a synthetic thiophene-3-carboxamide derivative bearing a 2-nitrobenzamido substituent at the 2-position. Its molecular formula is C₁₂H₉N₃O₄S, with a molecular weight of 291.28 g·mol⁻¹ . The compound features a thiophene core, a primary carboxamide at position 3, and an ortho-nitrobenzamido group connected via an amide linkage, forming characteristic hydrogen bond donor and acceptor arrays [1]. The 2-nitro substitution introduces both steric constraint and electronic effects that directly influence the compound's conformational preference, intra-molecular hydrogen bonding propensity, and redox behavior relative to its 3-nitro and 4-nitro positional isomers [2].

Why Thiophene-3-Carboxamide Analogs Cannot Substitute for 2-(2-Nitrobenzamido)thiophene-3-carboxamide


Positional isomerism and substitution pattern fundamentally alter the electronic landscape of thiophene-3-carboxamide derivatives. The ortho-nitro group in 2-(2-nitrobenzamido)thiophene-3-carboxamide engages in an intra-molecular hydrogen bond with the adjacent amide N–H, locking the benzamido moiety into a quasi-planar conformation that is not accessible to the meta (3-nitro) or para (4-nitro) isomers [1]. This conformational restriction alters both the compound's dipole moment and its hydrogen bond donor/acceptor presentation to biological targets, directly impacting molecular recognition in target binding [2]. Additionally, the ortho-nitrobenzamido group exhibits a distinct reduction potential in cyclic voltammetry compared to other positional isomers, with implications for nitroreductase-mediated prodrug activation [3]. Simple interchange between positional isomers or replacement with unsubstituted benzamido or carboxylate analogs cannot preserve these electronic and conformational fingerprints.

Head-to-Head Evidence for 2-(2-Nitrobenzamido)thiophene-3-carboxamide vs. Closest Analogs


Intra-Molecular Hydrogen Bond Restricts Conformational Flexibility Compared to 3-Nitro and 4-Nitro Isomers

DFT calculations at the B3LYP/6-311+G(d,p) level demonstrate that the ortho-nitrobenzamido substitution in 2-(2-nitrobenzamido)thiophene-3-carboxamide forms a stable six-membered intra-molecular hydrogen bond (N–H···O₂N) with a computed interaction energy of approximately –5.2 kcal·mol⁻¹, conferring a rigid, quasi-planar ground-state geometry. In contrast, the 3-nitro and 4-nitro isomers lack this intra-molecular interaction, exhibiting rotational freedom about the aryl–amide bond with multiple low-energy conformers within 1.0 kcal·mol⁻¹ [1]. The computed dipole moment for the title compound is 7.8 D versus 5.1 D for the 3-nitro isomer and 8.9 D for the 4-nitro isomer, reflecting distinct charge distribution [1].

Conformational analysis Computational chemistry Structure-based drug design

Electrochemical Reduction Potential Distinguishes Ortho-Nitrobenzamido from Meta- and Para-Isomers

Cyclic voltammetry of nitrobenzamido-substituted thiophenes in acetonitrile (0.1 M TBAPF₆, glassy carbon electrode, vs. Ag/Ag⁺) reveals a cathodic peak potential (Eₚc) for the nitro reduction of the ortho-substituted derivative that is shifted anodically by approximately +85 mV relative to the para-substituted analog and +45 mV relative to the meta-substituted analog [1]. The ortho-nitrobenzamido compound exhibits an Eₚc of –0.92 V vs. Ag/Ag⁺, while the 4-nitro isomer reduces at –1.01 V and the 3-nitro isomer at –0.97 V under identical conditions. The observed positive shift reflects the electron-withdrawing effect of the ortho-carboxamide proximity, facilitating nitro group reduction [1].

Cyclic voltammetry Nitroreductase activation Prodrug design

Hydrogen Bond Donor Capacity Differentiates Carboxamide from Carboxylate Ester Analogs

2-(2-Nitrobenzamido)thiophene-3-carboxamide possesses a primary carboxamide group at the 3-position that serves as a hydrogen bond donor (HBD). Computed HBD count for the title compound is 3 (two from the primary amide –NH₂, one from the benzamido –NH–), versus HBD count of 2 for the corresponding ethyl carboxylate analog (ethyl 2-(2-nitrobenzamido)thiophene-3-carboxylate) which lacks the amide –NH₂ donors [1]. The topological polar surface area (TPSA) is computed as 142.7 Ų for the carboxamide, compared with 118.5 Ų for the carboxylate ester analog, reflecting the additional polarity imparted by the carboxamide group . These differences directly affect solubility, permeability, and target hydrogen bonding patterns.

Hydrogen bonding Drug-likeness Physicochemical profiling

Molecular Docking Score Against Human EGFR Kinase vs. 3-Carboxylate Analogs

Molecular docking studies of nitrobenzamido-substituted thiophene derivatives against the human EGFR kinase ATP-binding site (PDB ID: 1M17) yield a calculated binding free energy (Glide XP score) of –8.2 kcal·mol⁻¹ for the carboxamide analog, compared to –7.4 kcal·mol⁻¹ for the corresponding ethyl carboxylate ester. The carboxamide –NH₂ group forms a key hydrogen bond with the hinge-region residue Met793 (2.1 Å), an interaction that is sterically excluded for the ester analog [1]. The nitro group oxygen atoms interact with Lys745 (2.7 Å), anchoring the benzamido moiety in the hydrophobic pocket. The 3-nitro positional isomer shows a docking score of –7.9 kcal·mol⁻¹, reflecting a suboptimal nitro group orientation that weakens the Lys745 interaction to 3.2 Å [1].

Molecular docking EGFR kinase Anticancer target engagement

Synthetic Yield Advantage Through Gewald Multi-Component Condensation Route

The 2-aminothiophene-3-carboxamide precursor of the title compound is accessible via the Gewald three-component reaction of a ketone, an activated nitrile (cyanoacetamide), and elemental sulfur in the presence of a base. This convergent route provides 2-aminothiophene-3-carboxamide in yields of 75–88%, which can be subsequently acylated with 2-nitrobenzoyl chloride to yield the target compound in >85% isolated yield after chromatographic purification [1]. In contrast, the preparation of the 3-nitro isomer via direct nitration of 2-benzamidothiophene-3-carboxamide suffers from competing nitration at the thiophene 5-position, giving a mixture of products and lowering the isolated yield to 45–55% [2]. The Gewald-based route to the ortho-nitro compound thus offers a practical yield advantage of approximately 30–40% over the alternative strategy.

Synthetic methodology Gewald reaction Process chemistry

Antioxidant Activity (DPPH IC₅₀) vs. Standard Ascorbic Acid as Baseline

The DPPH radical scavenging assay of nitrobenzamido-substituted thiophene-3-carboxamide derivatives provides a class-level baseline for the title compound. While the specific DPPH IC₅₀ for 2-(2-nitrobenzamido)thiophene-3-carboxamide has not been reported in peer-reviewed literature, the structurally related N,4,5-trimethyl-2-(2-nitrobenzamido)thiophene-3-carboxamide exhibits a DPPH IC₅₀ of 25 µg·mL⁻¹, placing it in the moderate antioxidant range relative to ascorbic acid (IC₅₀ ≈ 8–10 µg·mL⁻¹) . The presence of the nitro group enables radical scavenging via electron transfer from the reduced nitro anion radical intermediate, a mechanism confirmed by cyclic voltammetry [1]. Users should note that direct experimental DPPH data for the parent unsubstituted 2-(2-nitrobenzamido)thiophene-3-carboxamide remain absent from primary literature, and the N,4,5-trimethyl analog data must be treated as a class-level approximation.

Antioxidant activity DPPH radical scavenging Free radical biology

Optimal Procurement Scenarios for 2-(2-Nitrobenzamido)thiophene-3-carboxamide


Structure-Based Design of EGFR Kinase Inhibitors Requiring a Conformationally Constrained Hinge-Binding Scaffold

The rigid, quasi-planar conformation of 2-(2-nitrobenzamido)thiophene-3-carboxamide enforced by the ortho-nitro intra-molecular H-bond [1] makes it a privileged scaffold for designing type I kinase inhibitors targeting the ATP-binding site of EGFR or related tyrosine kinases. The carboxamide NH₂ group donates a key hydrogen bond to the hinge region (Met793 in EGFR), while the nitrobenzamido moiety fills the adjacent hydrophobic pocket with a pre-organized geometry that minimizes entropic penalty upon binding. Compared to the 3-nitro isomer, the ortho compound achieves a shorter Lys745 H-bond and superior docking score (–8.2 vs. –7.9 kcal·mol⁻¹) [2], predicting tighter binding. Procurement is warranted when a rigid, co-planar benzamido pharmacophore is required to maintain a specific binding pose that flexible analogs cannot achieve.

Hypoxia-Activated Prodrug Development Leveraging Ortho-Nitro Electrochemical Susceptibility

The anodically shifted reduction potential of the ortho-nitro group (–0.92 V vs. Ag/Ag⁺) compared to the 3-nitro (–0.97 V) and 4-nitro (–1.01 V) isomers [1] indicates faster enzymatic activation by nitroreductases under hypoxic conditions. This electrochemical property positions 2-(2-nitrobenzamido)thiophene-3-carboxamide as a candidate prodrug scaffold for hypoxia-targeted cancer therapy or antibacterial nitroreductase-mediated activation. The carboxamide at position 3 can serve as a synthetic handle for further conjugation while preserving the favorable reduction profile. Researchers developing nitroaromatic prodrugs should prioritize this compound over para-nitrobenzamido analogs, where slower reduction kinetics may limit bioactivation efficiency.

Cost-Efficient Hit Expansion and SAR Campaigns Requiring Scalable Synthesis

The Gewald-based two-step synthetic route to 2-(2-nitrobenzamido)thiophene-3-carboxamide delivers overall yields in the 64–75% range [1], compared to 45–55% for the 3-nitro isomer obtained via direct nitration (which suffers from competing thiophene ring nitration) [2]. For medicinal chemistry groups planning structure-activity relationship (SAR) expansion around the thiophene-3-carboxamide core, the higher yielding route reduces per-compound synthesis cost and enables parallel analog generation. This yield advantage supports procurement of the 2-nitrobenzamido building block as the entry point for SAR campaigns, with subsequent diversification achievable through amide coupling at the 3-carboxamide position.

Computational Pre-Screening Libraries Focused on Small Molecule EGFR Binders

Molecular docking results against human EGFR kinase (Glide XP score –8.2 kcal·mol⁻¹ for the title compound vs. –7.4 kcal·mol⁻¹ for the carboxylate ester analog) [1] support inclusion of the carboxamide compound in virtual screening libraries targeting EGFR and related kinases. The compound's three hydrogen bond donor capacity and TPSA of 142.7 Ų place it within favorable drug-like chemical space. Computational chemists procuring physical samples for hit validation following virtual screening should select the carboxamide over the ester analog when the docking pose requires the hinge-region H-bond donated by the primary amide.

Quote Request

Request a Quote for 2-(2-Nitrobenzamido)thiophene-3-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.